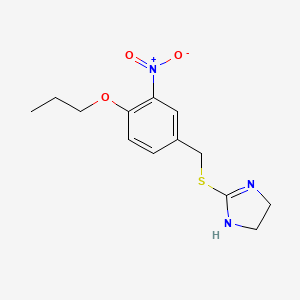
2-(3-Nitro-4-propoxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features an imidazole ring, a nitro group, and a propoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale electrophilic aromatic substitution reactions to introduce the functional groups.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imidazole ring can be hydrogenated to form a saturated imidazoline ring.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of the corresponding nitroso or amino derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various alkyl or aryl substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: A bactericidal agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Uniqueness
2-{[(3-NITRO-4-PROPOXYPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to the combination of its nitro, propoxyphenyl, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H17N3O3S |
|---|---|
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H17N3O3S/c1-2-7-19-12-4-3-10(8-11(12)16(17)18)9-20-13-14-5-6-15-13/h3-4,8H,2,5-7,9H2,1H3,(H,14,15) |
Clave InChI |
KMNDFMMYEPEZNX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


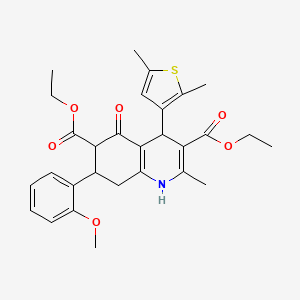
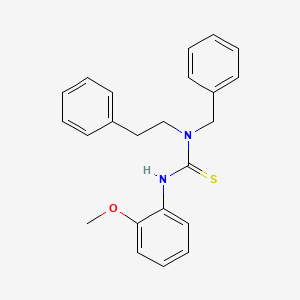
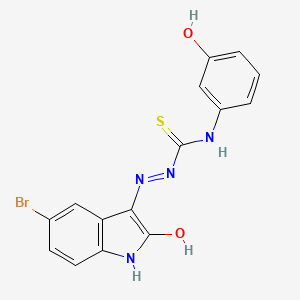
![2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629656.png)
![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)
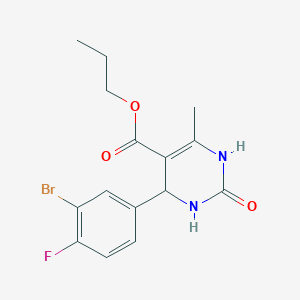
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629681.png)
![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11629699.png)
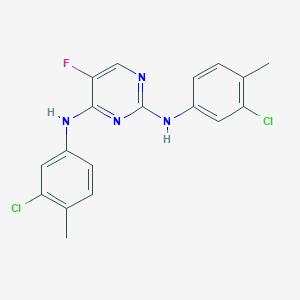
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629704.png)
![(6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629705.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)
